molecular formula C18H16BrNO6 B188290 Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate CAS No. 6158-89-0

Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate

Cat. No. B188290
CAS RN: 6158-89-0
M. Wt: 422.2 g/mol
InChI Key: JPGWZDILEHZEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate, also known as BDP, is a chemical compound used in scientific research. It is a member of the benzene dicarboxylate family and is used in various studies due to its unique properties and mechanism of action.

Mechanism Of Action

Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate works by inhibiting the activity of certain enzymes and receptors, including phosphodiesterase-4 (PDE4) and cyclic adenosine monophosphate (cAMP). This inhibition leads to decreased inflammation and cell proliferation, making it a potential treatment option for various diseases.

Biochemical And Physiological Effects

Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate has been shown to have anti-inflammatory and anti-cancer effects in various studies. It has also been studied for its potential use in treating asthma and chronic obstructive pulmonary disease (COPD) due to its ability to inhibit PDE4.

Advantages And Limitations For Lab Experiments

One advantage of using Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate in lab experiments is its ability to inhibit specific enzymes and receptors, allowing for targeted research. However, limitations include the potential for toxicity and the need for further research to fully understand its effects.

Future Directions

There are several future directions for Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate research, including its potential use in treating other diseases such as diabetes and neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, research on the toxicity and safety of Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate is needed to ensure its potential use in humans.

Synthesis Methods

Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate can be synthesized through a multi-step process involving the reaction of 3-bromophenol with ethyl 2-bromoacetate to form 2-(3-bromophenoxy)acetic acid. This intermediate is then reacted with dimethylamine and 1,4-benzenedicarboxylic acid to produce Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate.

Scientific Research Applications

Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes and receptors. It has been studied for its potential use in treating cancer, inflammation, and other diseases.

properties

CAS RN

6158-89-0

Product Name

Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate

Molecular Formula

C18H16BrNO6

Molecular Weight

422.2 g/mol

IUPAC Name

dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H16BrNO6/c1-24-17(22)11-6-7-14(18(23)25-2)15(8-11)20-16(21)10-26-13-5-3-4-12(19)9-13/h3-9H,10H2,1-2H3,(H,20,21)

InChI Key

JPGWZDILEHZEFQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)COC2=CC(=CC=C2)Br

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)COC2=CC(=CC=C2)Br

Origin of Product

United States

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